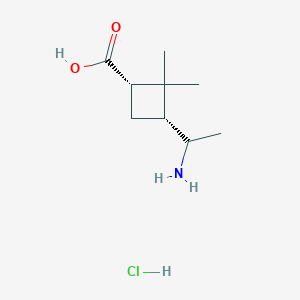
溶血磷脂酰胆碱 18:2
描述
Lysophosphatidylcholine 18:2, also known as 1-Linoleoyl-2-Hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid. It is a derivative of phosphatidylcholine where one of the fatty acid chains has been removed, leaving a single linoleoyl group. This compound is significant in various biological processes and has been identified as a potential biomarker for conditions such as insulin resistance and polycystic ovary syndrome .
科学研究应用
Lysophosphatidylcholine 18:2 has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell signaling, membrane structure, and lipid metabolism.
Medicine: Explored as a biomarker for metabolic disorders, cardiovascular diseases, and neurodegenerative conditions
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals and cosmetics.
作用机制
Lysophosphatidylcholine 18:2 exerts its effects through various molecular targets and pathways:
Cell Signaling: Acts as a signaling molecule, modulating the activity of receptors and enzymes involved in inflammation and metabolism.
Membrane Dynamics: Influences membrane fluidity and curvature, affecting processes like vesicle formation and fusion.
Metabolic Pathways: Participates in lipid metabolism, influencing the synthesis and degradation of other lipids.
准备方法
Synthetic Routes and Reaction Conditions
Lysophosphatidylcholine 18:2 can be synthesized through enzymatic hydrolysis of phosphatidylcholine. The enzyme phospholipase A2 specifically cleaves the fatty acid at the sn-2 position, resulting in the formation of lysophosphatidylcholine. The reaction typically occurs under mild conditions, such as at physiological pH and temperature, to maintain enzyme activity and specificity.
Industrial Production Methods
Industrial production of lysophosphatidylcholine 18:2 often involves the extraction and purification from natural sources, such as egg yolk or soy lecithin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced methods may also employ biotechnological approaches, utilizing genetically engineered microorganisms to produce the enzyme phospholipase A2 for large-scale hydrolysis of phosphatidylcholine.
化学反应分析
Types of Reactions
Lysophosphatidylcholine 18:2 undergoes various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the linoleoyl group to single bonds, forming saturated lysophosphatidylcholine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like acyl chlorides or phosphoric acid derivatives are employed under mild acidic or basic conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated lysophosphatidylcholine.
Substitution: Esterified or phosphorylated derivatives.
相似化合物的比较
Lysophosphatidylcholine 18:2 is unique compared to other lysophospholipids due to its specific fatty acid composition. Similar compounds include:
Lysophosphatidylcholine 160: Contains a palmitoyl group instead of a linoleoyl group.
Lysophosphatidylcholine 181: Contains an oleoyl group with one double bond.
Lysophosphatidylcholine 180: Contains a stearoyl group with no double bonds.
Each of these compounds has distinct biological properties and roles, highlighting the importance of fatty acid composition in lysophospholipid function.
属性
IUPAC Name |
[(2R)-2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h9-10,12-13,25,28H,5-8,11,14-24H2,1-4H3/b10-9-,13-12-/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFYYJXNPEZDW-FTJOPAKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334833 | |
| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22252-07-9 | |
| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58529WFZ36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2429301.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2429307.png)


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429310.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2429312.png)


![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)
![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)